N-(2-Furylmethoxy)phthalimide
Description
Properties
IUPAC Name |
2-(furan-2-ylmethoxy)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12-10-5-1-2-6-11(10)13(16)14(12)18-8-9-4-3-7-17-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUSXZGKXRFOBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601609 | |
| Record name | 2-[(Furan-2-yl)methoxy]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39685-81-9 | |
| Record name | 2-[(Furan-2-yl)methoxy]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Furylmethoxy)phthalimide can be synthesized through the reaction of phthalic anhydride with 2-furylmethanol in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: N-(2-Furylmethoxy)phthalimide undergoes various chemical reactions, including:
Substitution: this compound can participate in nucleophilic substitution reactions with reagents such as alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, amines, polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmacological Properties
Phthalimide derivatives, including N-(2-Furylmethoxy)phthalimide, possess unique structural features that contribute to their biological activity. The imide functional group and the furan moiety enhance their lipophilicity and ability to cross biological membranes, making them suitable candidates for drug development. Research indicates that phthalimides exhibit a range of pharmacological activities, including:
- Antimicrobial Activity : Phthalimide derivatives have shown significant antimicrobial properties against various pathogens. Studies have demonstrated that modifications in the phthalimide structure can lead to enhanced fungicidal and bactericidal activities .
- Antitumor Activity : Compounds containing the phthalimide scaffold have been explored for their potential as antitumor agents. Research has indicated that certain derivatives exhibit cytotoxic effects against different cancer cell lines, suggesting their utility in cancer therapy .
- Hypoglycemic Effects : Some studies have reported that phthalimide derivatives can lower blood glucose levels, indicating potential applications in managing diabetes .
- Anti-inflammatory Properties : Phthalimides have been investigated for their anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .
Drug Development
This compound serves as a promising lead compound in drug design due to its multifaceted biological activities. Researchers are actively investigating its potential as a scaffold for developing new drug candidates targeting various diseases such as:
- Cancer : The cytotoxic properties of phthalimides make them attractive for developing chemotherapeutic agents.
- Infectious Diseases : The antimicrobial activity suggests potential applications in developing antibiotics or antifungal medications.
- Metabolic Disorders : Its hypoglycemic effects point towards possible use in diabetes management.
Case Studies
Several case studies have highlighted the application of this compound in real-world scenarios:
- Antitumor Case Study : A study conducted on a series of phthalimide derivatives demonstrated significant inhibition of tumor cell proliferation in vitro. The results indicated that this compound could be optimized for higher efficacy against specific cancer types .
- Antimicrobial Case Study : In another investigation, this compound showed promising results against resistant strains of bacteria, suggesting its potential role as a new antibiotic agent .
Mechanism of Action
The mechanism of action of N-(2-Furylmethoxy)phthalimide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Key Observations:
Substituent-Driven Reactivity: Electron-Withdrawing Groups (EWGs): Sulfonyloxy (e.g., in N-(tosyloxy)phthalimide) enhances electrophilicity, enabling covalent modification of serine proteases via Lossen rearrangement . Bulky Hydrophobic Groups: The adamantyl group in 4-amino-N-(1-adamantyl)phthalimide improves antiviral efficacy, likely by enhancing target binding or membrane permeability . Thioether Groups: N-(cyclohexylthio)phthalimide accelerates sulfur-based vulcanization in rubber by facilitating radical-mediated cross-linking .
Applications in Synthesis :
- Bromoethoxy and chlorophenyl derivatives serve as intermediates in polymer and agrochemical synthesis .
- N-(3-Bromopropyl)phthalimide is used to synthesize β-cyclodextrin derivatives and pharmaceuticals .
Biological Activity: Sulfonyloxy phthalimides act as irreversible enzyme inhibitors, while amino-substituted derivatives exhibit antiviral properties .
Inferred Properties of N-(2-Furylmethoxy)phthalimide
- Furan Ring Influence: The 2-furylmethoxy group may confer unique electronic and steric effects.
- Reactivity : The methoxy linkage might undergo hydrolysis or serve as a leaving group in nucleophilic substitutions.
- Applications : Analogous to N-(2-Bromoethoxy)phthalimide , it could act as a synthetic intermediate for furan-containing polymers or pharmaceuticals.
Biological Activity
N-(2-Furylmethoxy)phthalimide is a compound belonging to the phthalimide family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative, antifungal, anti-inflammatory, and antimicrobial properties, supported by recent research findings and case studies.
Overview of Phthalimide Derivatives
Phthalimides are known for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The structural characteristics of phthalimides, particularly the presence of carbonyl groups and a secondary amine, contribute to their pharmacological properties. This compound is a derivative that incorporates a furylmethoxy group, enhancing its potential biological activity.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of various phthalimide derivatives against cancer cell lines. A significant study assessed the activity of 43 phthalimide derivatives against human cervical cancer (HeLa), human hepatoma (HepG2), and murine breast carcinoma (4T1) cell lines. The results indicated that certain derivatives exhibited notable antiproliferative effects:
| Compound | HeLa Cell Proliferation (%) | HepG2 Cell Proliferation (%) | 4T1 Cell Proliferation (%) |
|---|---|---|---|
| C16 | 36.33 | 40.21 | 40.37 |
| E11 | 40.00 | - | - |
| E16 | 40.00 | - | - |
These compounds demonstrated selective toxicity towards cancer cells while sparing normal murine fibroblast cells (3T3), suggesting their potential as targeted cancer therapies .
Antifungal Activity
The antifungal properties of this compound have been investigated against various Candida species. A study highlighted the efficacy of N-butylphthalimide (NBP), a related compound, showing a minimum inhibitory concentration (MIC) of 100 µg/ml against fluconazole-resistant strains of Candida albicans. The study found that NBP significantly inhibited biofilm formation and hyphal growth in Candida species:
- Biofilm Inhibition : NBP reduced biofilm formation at sub-inhibitory concentrations (10–50 µg/ml).
- Gene Expression : Treatment with NBP downregulated key genes associated with hyphal growth (e.g., ECE1, HWP1, UME6).
This suggests that derivatives like this compound could serve as novel antifungal agents with dual action against planktonic cells and biofilms .
Anti-inflammatory and Antimicrobial Properties
Phthalimides have also been recognized for their anti-inflammatory and antimicrobial properties. The incorporation of specific substituents can enhance these activities:
- Anti-inflammatory : Some phthalimides have shown potential in reducing inflammation markers in vitro.
- Antimicrobial : Phthalimides exhibit broad-spectrum activity against various pathogens, including bacteria and fungi.
The mechanism often involves the disruption of microbial cell membranes or inhibition of critical enzymatic pathways within pathogens .
Molecular Docking Studies
To understand the interaction mechanisms of this compound with biological targets, molecular docking studies have been conducted. These studies assess binding affinities to key enzymes involved in cancer proliferation and microbial resistance:
- Targets : DNMT1 and VEGFR2 have been identified as potential targets for phthalimide derivatives.
- Binding Affinity : Compounds showed higher free energy binding than known inhibitors, indicating a promising therapeutic profile.
These findings suggest that further optimization of the chemical structure could enhance the efficacy and selectivity of this compound against specific biological targets .
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2-Furylmethoxy)phthalimide?
N-Alkyl phthalimides are typically synthesized via nucleophilic substitution. For this compound, a plausible route involves reacting phthalimide potassium salt with 2-(bromomethyl)furan in a polar aprotic solvent (e.g., DMF) under reflux, using a base like K₂CO₃ to deprotonate the substrate. Reaction optimization should monitor temperature (80–100°C), stoichiometry (1:1.2 phthalimide:alkylating agent), and reaction time (12–24 h) . Post-synthesis, purification via recrystallization (ethanol/water) or column chromatography (hexane:ethyl acetate) is advised.
Q. What analytical techniques are most effective for characterizing this compound?
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., furylmethoxy protons at δ 6.2–7.4 ppm, phthalimide carbonyls at ~170 ppm). FT-IR for carbonyl stretches (~1770 cm⁻¹) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity.
- Mass Spectrometry : High-resolution MS (ESI or EI) for molecular ion validation .
- X-ray Crystallography : For unambiguous structural confirmation, if single crystals are obtainable (e.g., via slow evaporation in ethanol) .
Q. Which solvents are compatible with N-substituted phthalimides in reaction protocols?
Polar aprotic solvents (DMF, DMSO, acetonitrile) are ideal for nucleophilic substitutions due to their ability to stabilize ionic intermediates. For photoredox applications, degassed acetonitrile or DCM is preferred to minimize side reactions . Aqueous stability varies: N-(hydroxymethyl)phthalimide degrades rapidly in strong base (t₁/₂ < 50 s in 0.18 M NaOH), suggesting limited aqueous compatibility for furylmethoxy analogues .
Advanced Research Questions
Q. How can photoredox catalysis enhance functionalization reactions involving this compound?
Ru(bpy)₃²⁺ or organic photocatalysts (e.g., eosin Y) enable radical-mediated C–H functionalization or cross-couplings. For example, visible-light irradiation (450 nm) with Ru(bpy)₃²⁺ (1 mol%) and a sacrificial reductant (e.g., Hünig’s base) could generate phthalimide-derived radicals for coupling with alkenes or aryl halides. Key parameters include photon flux (10–20 W/m²), redox potentials (E₁/₂ of catalyst vs. substrate), and radical trap selection .
Q. How do pH and base concentration influence the stability of N-substituted phthalimides?
Degradation kinetics for N-(hydroxymethyl)phthalimide show pH-dependent behavior:
Q. How can contradictory data on reaction yields in catalytic systems be resolved?
Discrepancies may arise from differences in catalyst loading, light source intensity, or substrate accessibility. Systematic optimization should include:
- Controlled light intensity measurements (e.g., actinometry).
- Substrate/catalyst ratio screening (e.g., 0.5–5 mol%).
- Mechanistic probes (e.g., radical traps like TEMPO) to identify intermediates .
Q. What strategies improve regioselectivity in substitution reactions of this compound?
- Steric Control : Bulky bases (e.g., DIPEA) favor less hindered sites.
- Electronic Effects : Electron-withdrawing groups on the furan ring direct electrophilic attacks.
- Protecting Groups : Temporary protection of reactive hydroxyls on the furan moiety (e.g., silylation) can mitigate side reactions .
Q. How can isotopic labeling (e.g., ³H) be applied to this compound for tracer studies?
Tritium labeling via radical tritiation (e.g., using tributyltin tritide) of halogenated precursors (e.g., N-(2-iodomethoxy)phthalimide) enables high specific activity. Post-labeling, purification via radio-HPLC ensures radiochemical purity >98% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
